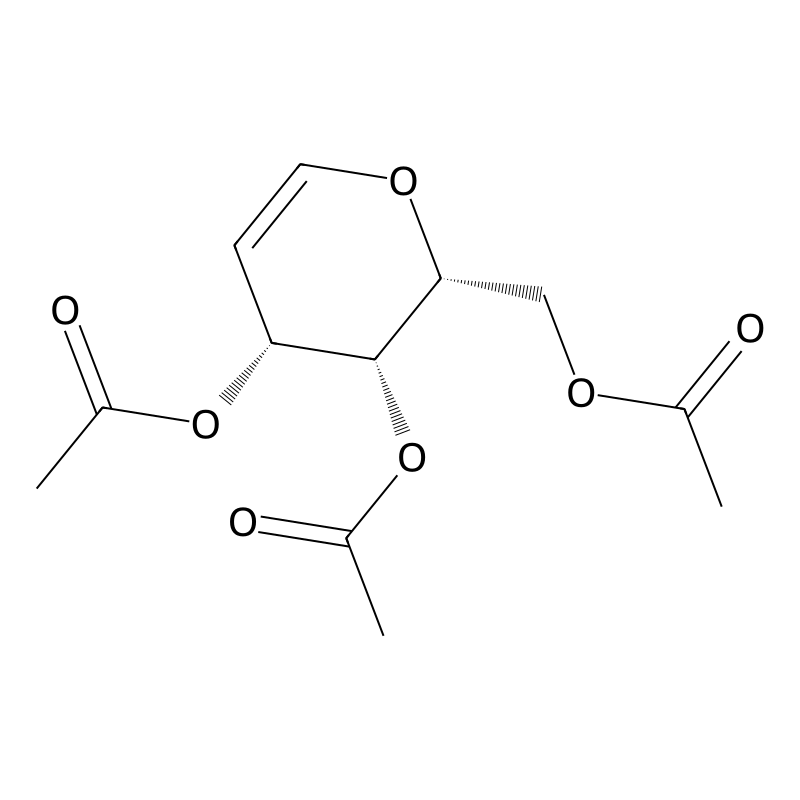

3,4,6-Tri-O-acetyl-D-galactal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for Sugar Derivatives: Triacetyl galactal serves as a valuable starting material for the synthesis of diverse sugar derivatives with various functional groups. These derivatives have applications in various fields, including medicinal chemistry, materials science, and carbohydrate research .

- Glycosylation Reactions: The acetyl groups present in triacetyl galactal can be selectively removed or modified, allowing researchers to participate in glycosylation reactions. These reactions involve linking sugars together to form complex carbohydrates, which play crucial roles in biological processes .

Carbohydrate Chemistry Research:

- Model Compound for Galactose-Based Systems: Triacetyl galactal's well-defined structure and stability make it a suitable model compound for studying various aspects of galactose-based systems. This includes understanding the interactions of galactose with other molecules, its reactivity in different environments, and its physical properties .

- Investigating Galactosyltransferases: Enzymes known as galactosyltransferases play a vital role in the biosynthesis of complex carbohydrates. Triacetyl galactal can be used as a substrate to study the activity and specificity of these enzymes, aiding researchers in understanding their biological function and potential therapeutic targets .

Material Science Applications:

- Development of Sugar-Based Materials: Triacetyl galactal holds potential for the development of novel sugar-based materials with unique properties. These materials could possess applications in various fields, such as drug delivery systems, biocompatible scaffolds for tissue engineering, and functional materials with specific optical or electronic properties .

3,4,6-Tri-O-acetyl-D-galactal is a derivative of D-galactose where three hydroxyl groups have been acetylated. Its chemical formula is C₁₂H₁₆O₇, and it has a molecular weight of approximately 272.25 g/mol . The compound appears as a colorless to pale yellow liquid and is sensitive to heat, requiring refrigeration for storage . Its structural modifications enhance its reactivity and solubility, making it an essential intermediate in synthetic organic chemistry.

- Azidochlorination: This reaction involves converting 3,4,6-tri-O-acetyl-D-galactal into 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride. The process utilizes sodium azide and iron(III) chloride in acetonitrile at low temperatures .

- Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with other sugars or alcohols .

Synthesis of 3,4,6-tri-O-acetyl-D-galactal typically involves the acetylation of D-galactal using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general steps include:

- Dissolving D-galactal: The sugar is dissolved in an appropriate solvent.

- Adding Acetylating Agent: Acetic anhydride or acetyl chloride is added to the solution.

- Reaction Conditions: The mixture is stirred under controlled temperature conditions to facilitate acetylation.

- Purification: The resultant product is purified through column chromatography or recrystallization .

3,4,6-Tri-O-acetyl-D-galactal serves multiple applications:

- Synthesis of Oligosaccharides: It acts as a precursor for synthesizing various oligosaccharides used in pharmaceuticals and biochemistry.

- Glycoconjugate Formation: It is utilized in the preparation of glycoconjugates that are essential for studying cell recognition and signaling processes .

- Research Tool: The compound is often used in research settings to explore carbohydrate interactions and modifications.

Interaction studies involving 3,4,6-tri-O-acetyl-D-galactal focus on its reactivity with other biomolecules. For example:

- Reactivity with Amines: The compound can react with amines to form glycosidic bonds, which are crucial for creating glycosides.

- Complex Formation: It can participate in the formation of complexes with proteins or enzymes that recognize specific sugar structures .

Several compounds share structural similarities with 3,4,6-tri-O-acetyl-D-galactal. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Galactose | Unmodified sugar | Basic structure without acetylation |

| 2-Azido-3,4,6-tri-O-acetyl-D-galactal | Azido group at C-2 | Enhanced reactivity for further derivatization |

| 3-O-Acetyl-D-galactal | Only one acetyl group | Less reactive than tri-O-acetyl derivative |

| 4-O-Acetyl-D-galactal | Acetylation at C-4 only | Different reactivity profile |

The uniqueness of 3,4,6-tri-O-acetyl-D-galactal lies in its triacetate structure which provides enhanced stability and reactivity compared to its monoacetate counterparts.

Traditional Acetylation Approaches for D-Galactal Derivatives

Traditional acetylation involves protecting hydroxyl groups of D-galactose to form 3,4,6-tri-O-acetyl-D-galactal. A representative procedure begins with D-galactose treated with acetic anhydride and a catalytic acid (e.g., HClO₄) at 0°C, yielding 1,3,4,6-tetra-O-acetyl-D-galactose. Subsequent bromination with HBr in acetic acid generates 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose, which undergoes elimination using Zn dust and NaH₂PO₄ to produce the target compound. This method achieves ~60% overall yield but requires careful control of reaction conditions to avoid over-acetylation or decomposition.

Table 1: Reagents and Conditions for Traditional Acetylation

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Ac₂O, HClO₄ | 0°C, 30 min | 85 |

| Bromination | HBr/AcOH | RT, 6 h | 70 |

| Elimination | Zn dust, NaH₂PO₄ | RT, 3 h | 60 |

The stereochemical integrity of the product is preserved through Zemplén deacetylation, which selectively removes acetyl groups under mild basic conditions.

Azidonitration Strategies Using Ceric Ammonium Nitrate

Azidonitration introduces nitrogen functionalities at the C2 position, enabling access to 2-azido-2-deoxy-D-galactosamine derivatives. Lemieux and Ratcliffe pioneered this method by reacting 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium nitrate (CAN) and sodium azide (NaN₃) in acetonitrile. The reaction proceeds via electrophilic addition, producing a mixture of β-galacto (53%), α-galacto (22%), and α-talo (8%) azidonitrates.

$$

\text{3,4,6-Tri-O-acetyl-D-galactal} + \text{CAN} + \text{NaN}_3 \rightarrow \text{2-Azido-1-nitrate adducts} + \text{Byproducts}

$$

Table 2: Azidonitration Product Distribution

| Product | Configuration | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| β-Galacto adduct | C1-NO₂, C2-N₃ | 53 | 6 |

| α-Galacto adduct | C1-NO₂, C2-N₃ | 22 | 6 |

| α-Talo adduct | C1-NO₂, C2-N₃ | 8 | 6 |

The β-galacto adduct is preferentially crystallized using lithium nitrate, facilitating its isolation. Hydrolysis of the nitrates yields N-acetyl-D-galactosamine, a precursor for glycosyl halides used in oligosaccharide synthesis.

Continuous Flow Azidophenylselenylation Techniques

Continuous flow chemistry addresses safety and scalability challenges in azidophenylselenylation. A flow setup with FEP tubing and a T-mixer enables precise control of residence time (3 h) and stoichiometry. Reactants include 3,4,6-tri-O-acetyl-D-galactal, diphenyldiselenide (Ph₂Se₂), trimethylsilyl azide (TMSN₃), and [bis(acetoxy)iodo]benzene (BAIB) in dichloromethane (DCM). The flow system reduces side products (<5%) and achieves 1.2 mmol/h productivity, surpassing batch methods.

Table 3: Batch vs. Continuous Flow Parameters

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 12 h | 3 h |

| Yield | 65% | 82% |

| Productivity | 0.5 mmol/h | 1.2 mmol/h |

| Safety | Explosive HN₃ risk | Minimal HN₃ exposure |

The flow system’s efficiency stems from rapid mixing and temperature control (27°C), minimizing decomposition. This method is pivotal for large-scale synthesis of glycosyl donors.

1,2-Addition vs. Ferrier Rearrangement Selectivity

The reactivity of 3,4,6-Tri-O-acetyl-D-galactal in glycosylation reactions is highly dependent on reaction conditions and catalyst choice. Two primary pathways dominate: 1,2-addition (direct glycosylation) and Ferrier rearrangement (allylic transposition).

In 1,2-addition, nucleophiles attack the anomeric carbon (C1) of the glycal, forming 2-deoxyglycosides. Palladium catalysis, for instance, promotes this pathway with high α-selectivity. For example, palladium-catalyzed reactions with peracetylated galactal yield 2-deoxy-α-glycosides in 85% yield (>99:1 α:β ratio) under mild conditions [5]. By contrast, Ferrier rearrangement involves cleavage of the C3-OAc bond, generating a dioxolenium ion intermediate that undergoes allylic transposition to form 2,3-unsaturated glycosides. This pathway dominates under Lewis acid catalysis (e.g., BF₃·Et₂O), with regioselectivity dictated by the stability of the intermediate cations [4] [7].

A key determinant of pathway selectivity is the protecting group at C4. Computational studies reveal that the C4-OAc group in 3,4,6-Tri-O-acetyl-D-galactal stabilizes the dioxolenium ion via anchimeric assistance, favoring Ferrier rearrangement [7]. However, steric constraints—such as 4,6-O-siloxane protection—shift selectivity toward 1,2-addition by hindering dioxolenium ion formation [5].

Table 1: Reaction Pathway Selectivity in 3,4,6-Tri-O-acetyl-D-galactal

| Catalyst | Pathway | Major Product | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| Pd(0) | 1,2-Addition | 2-Deoxy-α-glycoside | 85 | >99:1 |

| BF₃·Et₂O | Ferrier Rearrangement | 2,3-Unsaturated glycoside | 65 | N/A |

| Cu(I) | 1,2-Addition | 2-Deoxy-α-glycoside | 90 | 30:1 |

Stereochemical Outcomes in Glycosidic Bond Formation

The stereochemistry of glycosidic bonds formed from 3,4,6-Tri-O-acetyl-D-galactal is governed by remote participating groups and conformational locking. The C4-OAc group plays a critical role in stabilizing transition states through stereoelectronic effects. Density functional theory (DFT) calculations demonstrate that the C4-OAc group in galactal donors stabilizes the ⁴H₃ conformation of oxocarbenium ions, favoring α-selectivity [3].

Experimental evidence supports this model. For example, Cu(I)-catalyzed glycosylation of 3,4,6-Tri-O-acetyl-D-galactal with primary alcohols produces α-linked 2-deoxyglycosides with 15:1 to 30:1 selectivity [6]. This contrasts with glucal derivatives, where β-selectivity predominates due to differences in ring puckering [4]. Additionally, the vinylogous anomeric effect in Ferrier rearrangement products further biases stereochemistry, favoring α-configuration in hexoses and β-configuration in pentoses [4].

Neighboring Group Participation at C-4 Position

The acetyl group at C4 in 3,4,6-Tri-O-acetyl-D-galactal participates in covalent remote group participation (RGP), forming bridged oxazepine intermediates that dictate reaction trajectories. Infrared spectroscopy and X-ray crystallography confirm that the Ferrier glycosyl cation adopts a dioxolenium structure, where the C4-OAc group covalently bridges C3 and the anomeric center (bond length: 1.52 Å) [7]. This participation stabilizes the transition state and enhances α-selectivity by preorganizing the glycal into a reactive conformation.

Mechanistic studies comparing galactal and glucal derivatives highlight the uniqueness of C4 participation. In glucal, the equatorial C4-OAc group cannot engage in analogous bridging, leading to less stereocontrol [3] [8]. This distinction underscores the importance of protecting group topology in glycosylation reactions.

Table 2: Impact of C4 Substituents on Reaction Outcomes

| Compound | C4 Substituent | Intermediate | α:β Ratio |

|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-galactal | Acetyl | Dioxolenium ion | 30:1 |

| 4,6-O-Benzylidene-D-glucal | Benzylidene | Oxocarbenium ion | 1:9 |

Transition metal catalysis has emerged as a powerful strategy for the stereoselective synthesis of C-glycosides using 3,4,6-tri-O-acetyl-D-galactal as a key substrate. Multiple transition metals have demonstrated exceptional capability in activating glycals toward direct glycosylation reactions, with varying degrees of stereoselectivity and reaction efficiency [1] [2].

Gold-Catalyzed Glycosylation Systems

Gold(I) catalysts have shown remarkable activity in glycal activation, particularly through the formation of isochromen-4-yl-gold(I) intermediates. The mechanistic pathway involves the initial coordination of the gold catalyst to the glycal double bond, followed by nucleophilic attack from the acceptor alcohol. A significant mechanistic insight was gained through the isolation of the isochromen-4-yl-gold(I) intermediate, which was found to be highly stable and could be isolated in 91% yield by catalyst loading [1]. The catalytic cycle resumes upon addition of strong protic acids such as trifluoromethanesulfonic acid or trifluoroacetic acid, enabling efficient catalyst regeneration.

Nickel-Catalyzed C-Glycosylation

Nickel catalysis has emerged as a promising strategy for C-glycoside synthesis, particularly for achieving stereoselective synthesis of both alpha and beta C-glycosides. The nickel-catalyzed diastereoselective C-glycosylation reactions have been extensively developed, with mechanistic studies revealing the involvement of glycosyl radical intermediates [2] [3]. The challenge of achieving stereoselective synthesis of alpha and beta C-glycosides has been addressed through various nickel-mediated strategies, which demonstrate the versatility of nickel catalysis in carbohydrate chemistry.

Palladium-Catalyzed Methods

Palladium catalysis represents one of the most extensively studied approaches for C-glycoside synthesis. The palladium-catalyzed C-glycosylation involves the reaction of glycosyl donors with various reaction partners through C-C glycosidic bond formation under mild conditions with high regio- and stereoselectivities [4] [5]. Recent advances from 2020 to 2024 have focused on the synthesis of C-aryl glycosides, C-alkyl glycosides, C-alkenyl glycosides, and other functionalized C-glycosides through palladium catalysis.

Mechanistic Considerations

The transition metal-catalyzed glycosylation reactions generally proceed through the formation of oxocarbenium intermediates, which are stabilized by the metal center. The stereochemical outcome is influenced by the nature of the transition metal, ligand environment, and reaction conditions. Density functional theory calculations have provided valuable insights into the reaction mechanisms, revealing that the metal-catalyzed activation of glycals involves coordination to the enol ether double bond [1] [2].

Solvent Effects on Copper(II)-Mediated Glycal Activation

The solvent environment plays a crucial role in copper-mediated glycal activation, significantly influencing both the reaction efficiency and stereoselectivity. Comprehensive studies have demonstrated that the choice of solvent can dramatically alter the catalytic performance of copper systems in glycal functionalization [6] [7] [8].

Solvent Selection and Optimization

Systematic solvent screening studies have revealed that toluene represents the optimal solvent for copper-catalyzed glycal activation. When comparing different solvents, toluene consistently provides superior yields and stereoselectivity compared to dichloromethane, diethyl ether, and acetonitrile [6] [7]. The reaction between 3,4,6-tri-O-acetyl-D-galactal and various acceptors in toluene at 45°C yielded products in 72-87% yield with excellent alpha-selectivity ratios exceeding 30:1.

Temperature and Solvent Interactions

The interplay between temperature and solvent choice has been thoroughly investigated. Reactions carried out at room temperature in toluene or using acetonitrile as solvent showed significantly reduced yields or complete lack of reactivity [6]. The optimal temperature of 45°C in toluene provides the ideal balance between reaction rate and stereoselectivity, while reactions in dichloromethane at the same temperature showed reduced yields (72%) and lower stereoselectivity (5:1 alpha:beta ratio).

Mechanistic Insights from Solvent Studies

Nuclear magnetic resonance spectroscopy studies conducted in toluene-d8 provided valuable mechanistic insights into the copper-substrate interactions. Equimolar mixtures of copper(I) catalyst and glycoside acceptor showed signal broadening, suggesting direct interaction between copper(I) and the alcohol nucleophile [6]. The copper(I)-galactal complex formation was confirmed through peak shifts and broadening, indicating coordination of the metal center to the glycal double bond.

Electrochemical Analysis of Solvent Effects

Cyclic voltammetry experiments conducted in nitromethane as a poorly coordinating solvent revealed the formation of different copper-galactal complexes with varying stoichiometries. The reduction peaks of both copper(I) and copper(II) were shifted toward lower potentials in the presence of 3,4,6-tri-O-acetyl-D-galactal, indicating complex formation [6]. The copper(I)-galactal complex showed lower stoichiometry compared to the copper(I)-cyclohexene complex, suggesting the formation of aggregates in solution.

Dual Activation Mechanism

The solvent-dependent mechanistic studies revealed a dual activation mechanism involving both the enol ether and the hydroxyl nucleophile. The active catalytic species is likely a complex involving both the glycal and the hydroxyl nucleophile, represented as [Cu(Glycal)(ROH)]+ [6]. This dual activation explains the high stereoselectivity observed in optimal solvent systems and provides a framework for understanding copper-catalyzed glycal functionalization.

Palladium-Catalyzed C–H Glycosylation Mechanisms

Palladium-catalyzed carbon-hydrogen bond glycosylation represents a powerful and versatile approach for the direct installation of carbohydrate units onto various organic frameworks. The mechanistic understanding of these transformations has evolved significantly, revealing sophisticated pathways that enable high levels of selectivity and functional group tolerance [9] [10] [11].

Directing Group-Assisted C-H Activation

The palladium-catalyzed C-H glycosylation employs directing groups to achieve regioselective functionalization. The use of native carboxylic acids as directing groups has been particularly successful, enabling the glycosylation of C-H bonds without the need for external directing auxiliaries [11]. The mechanism involves the formation of a palladacycle intermediate through C-H metallation, followed by reaction with glycosyl donors to form the desired C-glycoside products.

Mechanistic Pathway Analysis

Detailed mechanistic investigations have revealed that the palladium-catalyzed C-H glycosylation proceeds through a series of well-defined steps. The reaction begins with the formation of a palladacycle intermediate through C-H activation, which was confirmed through the isolation and characterization of the palladacycle formed by C-H activation [11]. This intermediate was subsequently reacted with boron glycal coupling partners, yielding the desired product in 52% yield, thereby supporting the proposed mechanistic pathway.

Radical Involvement in C-H Glycosylation

Compelling evidence for radical involvement in the C-H glycosylation mechanism has been obtained through various experimental approaches. The addition of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to the reaction mixture resulted in the formation of a TEMPO-glycal adduct, which was isolated and characterized [11]. This observation, combined with electron paramagnetic resonance experiments that detected radical signals during the reaction, strongly supports the participation of glycal radicals in the mechanistic pathway.

Substrate Scope and Selectivity

The palladium-catalyzed C-H glycosylation demonstrates remarkable substrate scope, with over 60 examples reported, including many marketed drug molecules [11]. The method shows excellent functional group tolerance and enables late-stage diversification of complex pharmaceutical scaffolds. The stereoselectivity of the reaction favors alpha-anomers for pyranose systems, while furanose substrates display different selectivity patterns.

Norbornene-Mediated Activation

A particularly innovative approach involves the use of norbornene-mediated C-H activation for the regioselective glycosylation of indole and tryptophan derivatives [10]. The transient mediator norbornene undergoes regioselective C-H functionalization, providing high chemoselectivity for the formation of C-glycosides. This method offers a step-economical and cost-effective route to construct C-glycosides with excellent regioselectivity.

Computational Studies and Mechanistic Insights

Density functional theory calculations have provided valuable insights into the reaction mechanisms, revealing the energetic landscapes and transition states involved in the palladium-catalyzed C-H glycosylation. The calculations support the experimental observations regarding the regioselectivity and stereoselectivity of the reactions, providing a theoretical foundation for the observed reactivity patterns [11].

Applications in Drug Discovery

The palladium-catalyzed C-H glycosylation has found significant applications in drug discovery and development. The method has been successfully applied to the late-stage modification of various bioactive compounds, including the discovery of a new potent sodium-glucose cotransporter-2 inhibitor with antidiabetic potential [11]. The ability to alter pharmacokinetic and pharmacodynamic profiles through direct C-H glycosylation represents a powerful tool for medicinal chemists.